molecular formula C10H16N2O3 B1372545 1-(Cyclopropylcarbamoyl)piperidine-4-carboxylic acid CAS No. 1017669-48-5

1-(Cyclopropylcarbamoyl)piperidine-4-carboxylic acid

Cat. No. B1372545
CAS RN: 1017669-48-5
M. Wt: 212.25 g/mol
InChI Key: LNYPZNRMWOQOSA-UHFFFAOYSA-N
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Description

“1-(Cyclopropylcarbamoyl)piperidine-4-carboxylic acid” is a chemical compound with the CAS Number: 1017669-48-5 . It has a molecular weight of 212.25 . The IUPAC name for this compound is 1-[(cyclopropylamino)carbonyl]-4-piperidinecarboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H16N2O3/c13-9(14)7-3-5-12(6-4-7)10(15)11-8-1-2-8/h7-8H,1-6H2,(H,11,15)(H,13,14) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The country of origin is UA .

Scientific Research Applications

Synthesis and Antibacterial Properties

  • A key application of this compound is in the synthesis of antibacterial agents. Miyamoto et al. (1987) demonstrated the synthesis of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, which have potent antibacterial properties. These derivatives were synthesized from related acid derivatives using a Dieckmann-type cyclization process (Miyamoto, Egawa, Shibamori, & Matsuraoto, 1987).

Molecular Structure and Biochemical Studies

  • Burgos et al. (1992) focused on the synthesis of 3β-acyloxytropan-3α-carboxylic acid hydrochlorides and studied their molecular structure using NMR spectroscopy and X-ray diffraction. These compounds, related to 1-(Cyclopropylcarbamoyl)piperidine-4-carboxylic acid, showed a consistent preferred conformation in methanol-d4 (Burgos, Gálvez, Izquierdo, Arias, Sanz-Aparicio, Fonseca, & López, 1992).

Antimycobacterial Activities

  • Senthilkumar et al. (2009) synthesized novel fluoroquinolones with derivatives of 1-(cyclopropyl/2,4-difluorophenyl/t-butyl)-1,4-dihydro-6-fluoro-7-(sub secondary amino)-4-oxoquinoline-3-carboxylic acids, demonstrating significant antimycobacterial activities both in vitro and in vivo against various strains of Mycobacterium tuberculosis (Senthilkumar, Dinakaran, Yogeeswari, China, Nagaraja, & Sriram, 2009).

Catalytic Synthesis Applications

  • Ghorbani‐Choghamarani and Azadi (2015) explored the application of Piperidine-4-carboxylic acid (PPCA) functionalized Fe3O4 nanoparticles in the efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines derivatives, showing its potential as a nanomagnetic reusable catalyst (Ghorbani‐Choghamarani & Azadi, 2015).

Structural and Conformational Studies

  • The structural and conformational aspects of compounds related to 1-(Cyclopropylcarbamoyl)piperidine-4-carboxylic acid were studied by Freund and Mederski (2000), who synthesized spiro[indole-3,4′-piperidin]-2-ones from similar compounds, highlighting the importance of structural analysis in developing novel chemical entities (Freund & Mederski, 2000).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

1-(cyclopropylcarbamoyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c13-9(14)7-3-5-12(6-4-7)10(15)11-8-1-2-8/h7-8H,1-6H2,(H,11,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNYPZNRMWOQOSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)N2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclopropylcarbamoyl)piperidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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